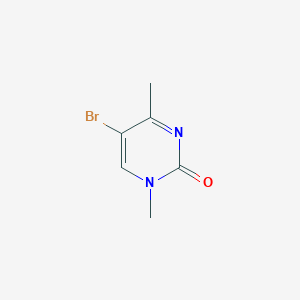

5-Bromo-1,4-dimethylpyrimidin-2(1H)-one

Description

Properties

CAS No. |

69849-35-0 |

|---|---|

Molecular Formula |

C6H7BrN2O |

Molecular Weight |

203.04 g/mol |

IUPAC Name |

5-bromo-1,4-dimethylpyrimidin-2-one |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(7)3-9(2)6(10)8-4/h3H,1-2H3 |

InChI Key |

PPFVGFGBEQQNSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)N(C=C1Br)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1,4-dimethylpyrimidin-2(1H)-one has been investigated for its potential as a bioactive molecule in drug discovery. Its derivatives exhibit promising activity against various diseases.

Anticancer Activity

Research indicates that compounds containing pyrimidine moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.126 | Apoptosis induction |

| This compound | MDA-MB-231 | 1.75 | G2/M phase arrest |

The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antiviral Activity

5-Bromo-1,4-dimethylpyrimidin-2(1H)-one has also been explored for its antiviral properties. Studies have shown that certain pyrimidine derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle.

Agrochemicals

In agricultural chemistry, this compound is utilized in the synthesis of agrochemicals. Its derivatives are being evaluated for their efficacy as herbicides and fungicides due to their ability to disrupt metabolic pathways in pests.

Materials Science

The unique properties of 5-Bromo-1,4-dimethylpyrimidin-2(1H)-one make it suitable for developing new materials with specific functionalities. It is being studied for applications in polymer chemistry and nanotechnology.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 5-Bromo-1,4-dimethylpyrimidin-2(1H)-one and evaluated their anticancer activity against breast cancer cell lines. The most active derivative demonstrated an IC50 value of 0.126 μM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antiviral Properties

A study focused on the antiviral activity of pyrimidine derivatives highlighted the efficacy of 5-Bromo-1,4-dimethylpyrimidin-2(1H)-one against influenza virus strains. The compound was found to inhibit viral replication by interfering with RNA polymerase activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution with various reagents:

Key findings:

-

Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effect of the pyrimidinone ring .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents.

Cyclization Reactions

Under basic conditions, the compound participates in intramolecular cyclization:

-

Mechanism:

-

Solvent impact:

Oxidation

-

Methyl groups oxidize to carbonyls under strong oxidizing conditions.

Reduction

-

Selective reduction of the lactam carbonyl occurs without affecting the bromine substituent.

Cross-Coupling Reactions

While not explicitly documented for this compound, analogous bromopyrimidines participate in:

Predicted reactivity for 5-Bromo-1,4-dimethylpyrimidin-2(1H)-one:

| Reaction Type | Expected Site | Potential Applications |

|---|---|---|

| Suzuki coupling | C5 | Biaryl drug candidates |

| Ullmann coupling | C5 | Heterocyclic pharmaceuticals |

Stability and Side Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 5-bromo-1,4-dimethylpyrimidin-2(1H)-one can be contextualized by comparing it with related pyrimidine derivatives. Below is a detailed analysis of its analogs, including data on substituents, biological activities, and applications.

Structural and Functional Analog Table

Key Comparative Insights

Bioactivity Profile

- Anticancer Activity : Derivatives of 5-bromo-1,4-dimethylpyrimidin-2(1H)-one, such as compound 7c in , exhibit potent cytotoxicity against cancer cell lines (e.g., DLDI and MCF with IC50 values of 32 and 43 nM, respectively). The 5-bromo substituent is a key determinant of this activity, likely enhancing target binding through hydrophobic or halogen-bonding interactions .

- Pesticidal Activity: Bromacil and other analogs like dimethirimol and ethirimol feature bulky alkyl or amino substituents, which confer herbicidal or fungicidal properties. For instance, bromacil’s 3-(1-methylpropyl) group contributes to its soil persistence and broad-spectrum weed control .

Structural Determinants of Function

- Substituent Positioning : The 5-bromo group in the target compound and bromacil is conserved, but their applications diverge due to differences in additional substituents. The 1,4-dimethyl groups in the target compound likely enhance metabolic stability, whereas bromacil’s 3-(1-methylpropyl) moiety optimizes herbicidal activity.

Mechanistic Divergence

While the target compound and its derivatives act on cellular proliferation pathways (e.g., kinase inhibition or DNA intercalation), bromacil inhibits photosynthesis in plants by disrupting photosystem II . This highlights how minor structural variations can redirect biological activity across entirely different systems.

Preparation Methods

Role of Catalysts in Enhancing Yield

The addition of catalysts like HMPT or cuprous iodide (CuI) can significantly improve bromination efficiency. In a study involving pyrazolo[3,4-b]pyridine derivatives, CuI facilitated iodine incorporation at the 3-position via a radical mechanism. Although this example pertains to iodination, the catalytic role of CuI in halogenation reactions underscores its potential utility in brominating pyrimidinones. Similarly, HMPT’s ability to stabilize reactive intermediates in DMF-based systems could mitigate side reactions, thereby improving yields.

Brominating Agents Beyond Elemental Bromine

While Br₂ remains the standard brominating agent, N-bromosuccinimide (NBS) offers a safer and more controlled alternative. NBS generates bromine radicals under specific conditions, enabling selective bromination without the hazards of handling liquid bromine. Although no direct studies on 5-bromo-1,4-dimethylpyrimidin-2(1H)-one using NBS are documented, its successful application in pyrimidinedione bromination supports its viability.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial methods prioritize scalability and reproducibility. A patent describing 5-bromo-1-pentene synthesis highlights the advantages of continuous flow reactors, which enable precise control over temperature and residence time. Adapting this technology to pyrimidinone bromination could reduce byproduct formation and enhance purity. For example, maintaining a reaction temperature of 140°C in a flow system achieved an 80% yield for 5-bromo-1-pentene, suggesting similar benefits for pyrimidine derivatives.

Solvent Recovery and Waste Management

The use of DMF in large-scale reactions necessitates efficient solvent recovery systems. In one industrial protocol, DMF is distilled and reused, reducing both costs and environmental impact. Implementing analogous recycling strategies for acetic acid or DMF in pyrimidinone bromination aligns with green chemistry principles.

Purification and Characterization

Isolation Techniques

Crude 5-bromo-1,4-dimethylpyrimidin-2(1H)-one is typically isolated via vacuum distillation or recrystallization. A method for 5-bromo-1-pentene purification involved washing the crude product with brine to remove residual catalysts, followed by fractional distillation to achieve >99% purity. Applying similar steps to the pyrimidinone derivative would ensure high-quality output.

Analytical Validation

Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity. For instance, the 5-bromo substituent in pyrimidinediones generates distinct downfield shifts in the ¹H NMR spectrum (δ 8.2–8.5 ppm for aromatic protons) . These spectral signatures provide a benchmark for verifying the target compound.

Q & A

Q. Table 1: Example Reaction Conditions for Brominated Pyrimidinones

| Precursor | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-Dimethylpyrimidin-2(1H)-one | NBS | DMF | 25 | 65–75 | Adapted from |

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Coupling constants (J) confirm ring substitution patterns .

- ¹³C NMR : Carbonyl signals appear at δ 160–170 ppm; bromine causes deshielding of adjacent carbons.

- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-Br (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ with isotopic pattern characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. Table 2: Representative ¹H NMR Data for Analogous Pyrimidinones

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| C5-H (pyrimidinone) | 7.8–8.2 | Singlet | |

| C4-CH₃ | 2.3–2.5 | Singlet |

What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis.

- Handling : Use anhydrous solvents (e.g., dry DCM) during reactions to avoid unintended solvolysis. Safety data for related brominated pyridinones recommend avoiding prolonged exposure to moisture .

How can researchers resolve discrepancies in NMR data when confirming the structure of substituted pyrimidin-2(1H)-ones?

Methodological Answer:

Contradictions in NMR data often arise from tautomerism or dynamic exchange processes. To resolve:

- Perform VT-NMR (Variable Temperature NMR) to slow tautomeric interconversion.

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

- Compare with X-ray crystallography data to validate the dominant tautomer in the solid state .

What strategies can be employed to achieve regioselective functionalization of the pyrimidinone ring for further derivatization?

Methodological Answer:

- Directing groups : Introduce electron-donating groups (e.g., –OCH₃) at C4 to direct electrophilic substitution to C5.

- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the bromine site for aryl/alkyl group introduction .

- Protection/deprotection : Temporarily protect the carbonyl group with TMSCl to facilitate nucleophilic attacks.

How does solvent choice influence the reactivity and yield in the synthesis of brominated pyrimidinones?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO): Enhance electrophilic bromination by stabilizing intermediates.

- Protic solvents (MeOH, H₂O): Risk hydrolysis of the pyrimidinone ring; avoid except in controlled acidic conditions (e.g., HCl/DMF mixtures) .

Q. Table 3: Solvent Effects on Bromination Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 4 | 75 |

| THF | 7.5 | 8 | 45 |

What in silico methods are suitable for predicting the biological activity of novel pyrimidinone derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., bacterial enzymes).

- QSAR modeling : Train models with descriptors like logP, H-bond donors, and topological polar surface area. Data from pyrazole-carboximidamide derivatives (IC₅₀ values) can inform activity predictions .

How can X-ray crystallography be utilized to confirm the molecular structure and tautomeric forms of this compound?

Methodological Answer:

- Crystal growth : Use slow evaporation from ethanol/water mixtures to obtain single crystals.

- Data collection : Resolve tautomeric forms (e.g., lactam vs. lactim) by analyzing bond lengths (C=O vs. C–O) and hydrogen-bonding networks .

Q. Table 4: Key Crystallographic Parameters for Pyrimidinone Analogues

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C=O bond length | 1.22–1.24 | |

| N–H···O hydrogen bond | 2.85–2.90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.